molecular formula C20H26N4O4 B3786915 2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-methyl-N-(1H-pyrazol-5-ylmethyl)benzamide

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-methyl-N-(1H-pyrazol-5-ylmethyl)benzamide

Cat. No.: B3786915
M. Wt: 386.4 g/mol
InChI Key: BXJPFHJGJWZDTB-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-methyl-N-(1H-pyrazol-5-ylmethyl)benzamide is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-methyl-N-(1H-pyrazol-5-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through cyclization reactions, while the pyrazole moiety is often prepared via condensation reactions. The final coupling of these intermediates with a benzamide derivative is achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-methyl-N-(1H-pyrazol-5-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzamide and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-methyl-N-(1H-pyrazol-5-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-methyl-N-(1H-pyrazol-5-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetylfentanyl: Shares the methoxyacetyl group but differs in overall structure and pharmacological profile.

    Piperidine Derivatives: Various piperidine-containing compounds with different substituents and applications.

Uniqueness

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-methyl-N-(1H-pyrazol-5-ylmethyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-methyl-N-(1H-pyrazol-5-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-23(13-15-7-10-21-22-15)20(26)17-5-3-4-6-18(17)28-16-8-11-24(12-9-16)19(25)14-27-2/h3-7,10,16H,8-9,11-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJPFHJGJWZDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NN1)C(=O)C2=CC=CC=C2OC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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